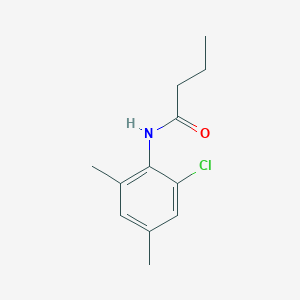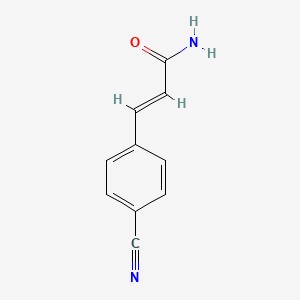
N-(2-chloro-4,6-dimethylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)butanamide, also known as Chloro-DMAA, is a synthetic compound that has gained attention in scientific research due to its potential as a performance-enhancing drug. This compound has been found to have similar effects to 1,3-dimethylamylamine (DMAA), a banned substance in many countries due to its potential health risks. Chloro-DMAA is a compound that is gaining interest in the scientific community due to its potential as a research tool in the field of pharmacology.
Wirkmechanismus
N-(2-chloro-4,6-dimethylphenyl)butanamide is believed to work by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to increased alertness, focus, and energy levels. N-(2-chloro-4,6-dimethylphenyl)butanamide has also been found to have vasoconstrictive effects, which may contribute to its potential as a performance-enhancing drug.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which may contribute to its potential as a performance-enhancing drug. N-(2-chloro-4,6-dimethylphenyl)butanamide has also been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential as a treatment for ADHD and narcolepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4,6-dimethylphenyl)butanamide has several advantages and limitations for use in lab experiments. One advantage is that it has been found to have similar effects to DMAA, which is a compound that has been extensively studied. This makes it a useful tool for investigating the effects of DMAA and related compounds. However, one limitation is that N-(2-chloro-4,6-dimethylphenyl)butanamide has vasoconstrictive effects, which may make it unsuitable for use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)butanamide. One direction is to investigate its potential as a treatment for conditions such as ADHD and narcolepsy. Another direction is to investigate its potential as a performance-enhancing drug. Further research is also needed to determine the safety and potential health risks associated with the use of N-(2-chloro-4,6-dimethylphenyl)butanamide. Finally, research is needed to investigate the effects of N-(2-chloro-4,6-dimethylphenyl)butanamide on different types of cells and tissues, which may provide insights into its mechanisms of action.
Synthesemethoden
The synthesis of N-(2-chloro-4,6-dimethylphenyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethylphenol with thionyl chloride to form 2-chloro-4,6-dimethylphenol. This compound is then reacted with chloroacetyl chloride to form N-(2-chloro-4,6-dimethylphenyl)acetamide. Finally, this compound is reacted with butanoyl chloride to form N-(2-chloro-4,6-dimethylphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)butanamide has been found to have potential as a research tool in the field of pharmacology. It has been shown to have similar effects to DMAA, which is a compound that has been found to have potential as a performance-enhancing drug. N-(2-chloro-4,6-dimethylphenyl)butanamide has been used in research studies to investigate its effects on the central nervous system and to determine its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-5-11(15)14-12-9(3)6-8(2)7-10(12)13/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXFMQPSKDLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)

![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)



![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)